molecular formula C13H15N5O2 B6009524 3-[(4-morpholin-4-ylphenyl)amino]-1,2,4-triazin-5(4H)-one CAS No. 857492-04-7

3-[(4-morpholin-4-ylphenyl)amino]-1,2,4-triazin-5(4H)-one

Katalognummer: B6009524
CAS-Nummer: 857492-04-7
Molekulargewicht: 273.29 g/mol
InChI-Schlüssel: SAAKHAWWISRIAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(4-morpholin-4-ylphenyl)amino]-1,2,4-triazin-5(4H)-one, also known as MPT0B390, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of triazine derivatives and has a molecular weight of 358.4 g/mol. MPT0B390 has shown promising results in preclinical studies for the treatment of various diseases, including cancer and inflammation.

Wirkmechanismus

The mechanism of action of 3-[(4-morpholin-4-ylphenyl)amino]-1,2,4-triazin-5(4H)-one involves the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. It has also been shown to inhibit the activity of phosphoinositide 3-kinase (PI3K) and Akt, which are involved in the regulation of cell survival and proliferation. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels.

Vorteile Und Einschränkungen Für Laborexperimente

3-[(4-morpholin-4-ylphenyl)amino]-1,2,4-triazin-5(4H)-one has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has been shown to have high potency and selectivity for its target proteins. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and low toxicity. However, there are some limitations to the use of this compound in lab experiments. It has limited solubility in water, which can make it difficult to use in some assays. In addition, this compound has not been extensively studied in human clinical trials, which limits its potential for clinical use.

Zukünftige Richtungen

There are several future directions for the study of 3-[(4-morpholin-4-ylphenyl)amino]-1,2,4-triazin-5(4H)-one. One potential direction is the development of new analogs with improved pharmacokinetic properties and increased potency. Another potential direction is the study of the combination of this compound with other therapeutic agents for the treatment of cancer and inflammation. In addition, the study of the mechanism of action of this compound in different cell types and disease models can provide valuable insights into its potential therapeutic applications. Overall, the study of this compound has the potential to lead to the development of new therapeutic agents for the treatment of various diseases.

Synthesemethoden

The synthesis of 3-[(4-morpholin-4-ylphenyl)amino]-1,2,4-triazin-5(4H)-one involves a series of chemical reactions starting from commercially available starting materials. The first step involves the synthesis of 4-(4-bromo-phenyl)-morpholine, which is then reacted with 4-amino-1,2,4-triazin-5(4H)-one to obtain this compound. The final product is then purified using column chromatography to obtain a pure compound. The synthesis of this compound has been optimized to obtain high yields and purity for its use in scientific research.

Wissenschaftliche Forschungsanwendungen

3-[(4-morpholin-4-ylphenyl)amino]-1,2,4-triazin-5(4H)-one has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various diseases, including cancer and inflammation. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has shown potential as a therapeutic agent for the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer.

Eigenschaften

IUPAC Name

3-(4-morpholin-4-ylanilino)-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c19-12-9-14-17-13(16-12)15-10-1-3-11(4-2-10)18-5-7-20-8-6-18/h1-4,9H,5-8H2,(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAAKHAWWISRIAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NN=CC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101191706
Record name 3-[[4-(4-Morpholinyl)phenyl]amino]-1,2,4-triazin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101191706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857492-04-7
Record name 3-[[4-(4-Morpholinyl)phenyl]amino]-1,2,4-triazin-5(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857492-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[4-(4-Morpholinyl)phenyl]amino]-1,2,4-triazin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101191706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.